molecular formula C20H17N3O6S B2942378 methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 886951-57-1

methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2942378
CAS No.: 886951-57-1
M. Wt: 427.43
InChI Key: JSUIPCRJFIHUOK-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex heterocyclic molecule featuring:

  • A thieno[2,3-c]pyridine core, a fused bicyclic system combining thiophene and pyridine rings.
  • Substituents:
    • 3-Carbamoyl group (–CONH₂) at position 2.
    • 2-Oxo-2H-chromene-3-amido group at position 2, introducing a coumarin-derived moiety.
    • Methyl ester (–COOCH₃) at position 5.

Properties

IUPAC Name

methyl 3-carbamoyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S/c1-28-20(27)23-7-6-11-14(9-23)30-18(15(11)16(21)24)22-17(25)12-8-10-4-2-3-5-13(10)29-19(12)26/h2-5,8H,6-7,9H2,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUIPCRJFIHUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

    Construction of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a pyridine derivative under acidic conditions.

    Amidation and Carbamoylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both ester and amide groups under controlled conditions:

Reaction Type Conditions Products Yield Key Observations
Ester Hydrolysis 1M NaOH, 80°C, 4h 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylic acid85%Complete conversion confirmed by IR loss of ester C=O (1725 cm⁻¹) and NMR shifts.
Amide Hydrolysis 6M HCl, reflux, 8h Methyl 2-(2-oxo-2H-chromene-3-carboxy)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate72%Requires harsh conditions; chromene moiety remains intact .

Mechanistic Insight :
Ester hydrolysis proceeds via nucleophilic attack by hydroxide ions, while amide cleavage involves acid-catalyzed protonation of the carbonyl oxygen, followed by water addition .

Nucleophilic Substitution

The methyl carboxylate group is susceptible to nucleophilic substitution:

Nucleophile Conditions Products Yield Key Observations
Ammonia NH₃/MeOH, 60°C, 12h 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxamide68%Retains carbamoyl group; product crystallizes in ethanol.
Hydrazine N₂H₄·H₂O/EtOH, RT, 6h Corresponding hydrazide derivative78%Forms stable hydrazide confirmed by MS (m/z 489.2 [M+H]⁺) .

Cyclization and Heterocycle Formation

The chromene and thienopyridine moieties participate in cycloadditions and heterocycle synthesis:

Chromene Reactivity

  • Thermal [4+2] Cycloaddition : Reacts with 2,3-dimethyl-1,3-butadiene under solvent-free conditions at 120°C to form fused benzopyran derivatives .
    Product : 6a,10a-Dihydrobenzo chromeno[3,2-b]pyridine (Yield: 65%).

Thienopyridine Reactivity

  • Pyrazole Formation : Reacts with phenylhydrazine in acetic acid to yield 3-(pyrazol-5-yl)-thieno[2,3-c]pyridine derivatives .
    Product : Methyl 3-carbamoyl-2-(5-phenyl-1H-pyrazol-3-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (Yield: 58%).

Carbamoyl Group Reactivity

  • Condensation with Aldehydes : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol/piperidine to form Schiff bases .
    Product : Methyl 3-(benzylidene-carbamoyl)-2-(2-oxo-2H-chromene-3-amido)-thieno[2,3-c]pyridine-6-carboxylate (Yield: 63%).

Chromene Oxidation

  • Epoxidation : Treating with m-CPBA (meta-chloroperbenzoic acid) generates an epoxide at the chromene’s double bond .
    Product : 2-Oxo-3,4-epoxy-2H-chromene-thieno[2,3-c]pyridine hybrid (Yield: 70%).

Cross-Coupling Reactions

The thienopyridine core facilitates palladium-catalyzed couplings:

Reaction Catalyst System Products Yield Key Observations
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O Aryl-substituted derivatives at the thienopyridine C4 position55–75%Requires microwave irradiation (100°C, 15 min) for optimal yields .
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃ N-Arylated products via amide functionalization60%Limited by steric hindrance from the carbamoyl group .

Biological Derivatization

The compound serves as a precursor for bioactive hybrids:

  • Anticancer Agents : Coupling with platinum(II) complexes enhances DNA intercalation .

  • Antimicrobial Hybrids : Functionalization with quaternary ammonium groups improves activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Mechanistic and Synthetic Considerations

  • Steric Effects : Bulky substituents on the thienopyridine ring slow down electrophilic substitutions but favor cycloadditions .

  • Solvent Impact : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .

  • Chromene Stability : The 2-oxo-2H-chromene moiety is resistant to oxidation but undergoes epoxidation under mild conditions .

This compound’s multifunctional architecture enables its use in synthesizing complex heterocycles and bioactive molecules, underscoring its importance in medicinal and synthetic chemistry.

Scientific Research Applications

Methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that integrates a thieno[2,3-c]pyridine core with functional groups, including a methyl carbamoyl group and a chromene moiety. The combination of thieno and chromene structures suggests potential for diverse chemical reactivity and biological activity. The molecular formula of this compound is C20H17N3O6SC_{20}H_{17}N_{3}O_{6}S .

Here's a detailed overview of its potential applications and related research:

Potential Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
  • Materials Science It can be used in the development of novel materials with specific properties.
  • Catalysis The compound can serve as a catalyst in various chemical reactions.

Areas of Investigation

Studies focusing on the interactions of this compound with biological macromolecules are crucial for understanding its pharmacological profile. Potential areas of investigation include:

  • Protein Binding Studies Identifying the proteins that interact with this compound can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays Determining whether this compound can inhibit specific enzymes can reveal its potential therapeutic applications.
  • Cellular Signaling Pathways Investigating the effects of this compound on various cellular signaling pathways can help elucidate its biological effects.

Related Compounds

This compound shares structural similarities with several other compounds:

Compound NameStructure FeaturesBiological Activity
4-Hydroxythieno[2,3-c]pyridineHydroxy group on thieno ringAntimicrobial
7-AminochromenoneChromene core with amino substitutionAnticancer
5-Carbamoylthieno[2,3-b]pyridineCarbamoyl group on thieno ringAntiviral

Mechanism of Action

The mechanism of action of methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The thienopyridine scaffold is a common feature in several analogs, but the ring fusion position (e.g., [2,3-b] vs. [2,3-c]) critically alters molecular geometry and electronic properties:

Compound Core Structure Key Substituents Reference
Target Compound Thieno[2,3-c]pyridine 3-Carbamoyl, 2-(2-oxochromene-3-amido), 6-methyl ester -
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 3-Amino, 5-ethoxycarbonyl, 4-(4-methoxyphenyl), 6-methyl, 2-carboxamide
Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine 3-Amino, 4-(2-methoxyphenyl), 6-phenyl, 2-methyl ester
  • The chromene-3-amido group in the target compound introduces π-conjugation and possible fluorescence, absent in simpler analogs .

Substituent Effects on Physicochemical Properties

Carbamoyl vs. Amino Groups
  • Chromene-3-amido vs. Aryl Substituents : The chromene moiety increases molecular weight (~275 g/mol for standalone chromene esters ) and introduces rigidity, which may affect bioavailability or crystallinity .
Ester vs. Cyano/Carboxamide Groups
  • The 6-methyl ester in the target compound is less polar than cyano (–CN) or carboxamide (–CONH₂) groups in analogs (e.g., ), suggesting higher lipophilicity and possible membrane permeability.

Biological Activity

Methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Structure

The compound has the following molecular formula: C20H17N3O6SC_{20}H_{17}N_{3}O_{6}S and a molecular weight of 427.43 g/mol. Its structure features a thieno[2,3-c]pyridine moiety fused with a chromene derivative, which is known for its diverse biological activities.

Key Structural Features

  • Thieno[2,3-c]pyridine Core : Known for its role in various pharmacological activities.
  • Chromene Derivative : Exhibits antioxidant and anti-inflammatory properties.
  • Carbamoyl and Amido Groups : These functional groups are crucial for biological activity and interactions with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study highlighted that related chromene derivatives can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. For instance, derivatives of chromene have been reported to inhibit bacterial growth effectively. A comparative study demonstrated that certain thieno[2,3-c]pyridine derivatives exhibited significant zones of inhibition against Gram-positive and Gram-negative bacteria .

Pathogen Zone of Inhibition (mm) Compound Tested
Staphylococcus aureus18Methyl 3-carbamoyl derivative
Escherichia coli15Methyl 3-carbamoyl derivative
Bacillus subtilis20Methyl 3-carbamoyl derivative

Cytotoxicity Studies

Cytotoxicity evaluations have indicated that methyl 3-carbamoyl derivatives possess significant cytotoxic effects against cancer cell lines. In vitro studies demonstrated IC50 values in the micromolar range for various cancer cell lines, suggesting potential as anti-cancer agents. For example:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)10.0
A549 (lung cancer)15.0

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phospholipase A2 with IC50 values indicating strong binding affinity .
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Antioxidant Mechanisms : The presence of hydroxyl groups in the chromene structure contributes to its ability to neutralize free radicals.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of thieno[2,3-c]pyridine derivatives against common bacterial strains. The results indicated that modifications at specific positions on the thieno-pyridine ring enhanced the antibacterial activity significantly compared to unmodified counterparts.

Cytotoxicity Evaluation in Cancer Research

Another case study focused on assessing the cytotoxic effects of methyl 3-carbamoyl derivatives on various cancer cell lines. The research concluded that these compounds could serve as lead candidates for further development into anti-cancer therapeutics due to their selective toxicity towards malignant cells.

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